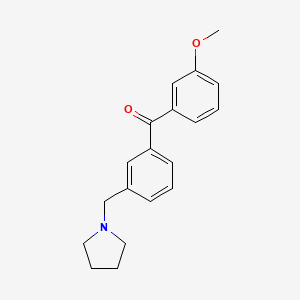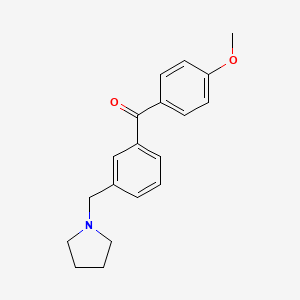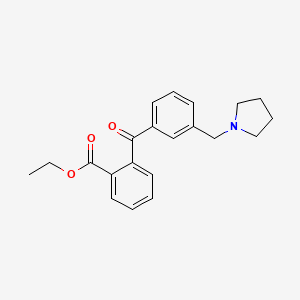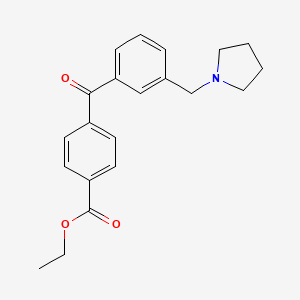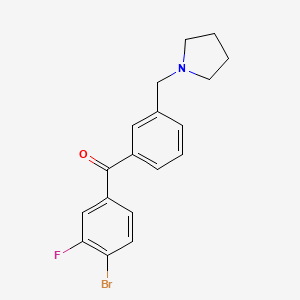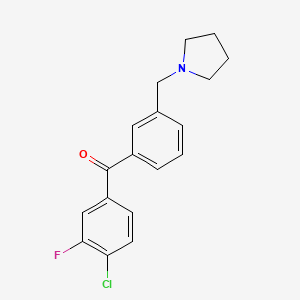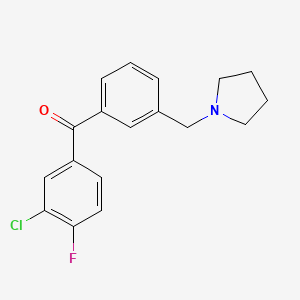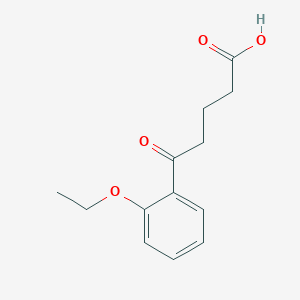
5-(2-Ethoxyphenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester, an alcohol, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis
This would involve analyzing the structure of the molecule, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in different solvents, stability, etc.Wissenschaftliche Forschungsanwendungen
Inflammatory Mediator Research
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a close analog of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is an important pro-inflammatory mediator. Studies reveal its role in stimulating the migration of eosinophils through the OXE receptor, which is a G-protein coupled receptor. Research focuses on understanding its structure-activity relationships to develop β-oxidation-resistant antagonists for inflammatory diseases (Ye et al., 2017).
Metabolic Signaling in Adipose Tissue
5-(2-Ethoxyphenyl)-5-oxovaleric acid is linked to the metabolism of brown and beige adipose tissue. These tissues function as distinct endocrine organs, interacting with skeletal muscle and systemic energy expenditure. Metabolites like 5-oxoproline and β-hydroxyisobutyric acid, related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid, have been identified as crucial for metabolic signaling (Whitehead et al., 2021).
Environmental Biodegradation
Research into the environmental biodegradation of organic compounds has identified metabolites like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, which are structurally related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid. These metabolites are part of the degradation pathways in microbes like Pseudomonas putida, crucial for understanding environmental pollution control (Catelani et al., 1973).
Cancer Research and Photodynamic Therapy
5-Aminolevulinic acid (5-ALA), a derivative of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is being explored for its application in photodynamic therapy (PDT) for treating cancers like nasopharyngeal carcinoma. Research shows that 5-ALA-induced protoporphyrin IX can be effective in inducing cell death in cancer cells through PDT (Betz et al., 2002).
Airway Smooth Muscle Research
5-(2-Ethoxyphenyl)-5-oxovaleric acid and its analogs are being studied for their effects on airway smooth muscle (ASM), particularly in the context of diseases like asthma. 5-Oxo-ETE, a similar compound, has been shown to regulate the tone of guinea pig airway smooth muscle via activation of calcium pools and the Rho-kinase pathway (Mercier et al., 2004).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This would involve discussing potential future research directions. This could include potential applications of the compound, further reactions it could undergo, etc.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
5-(2-ethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKMAWTQMFHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645433 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898791-59-8 |
Source


|
| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





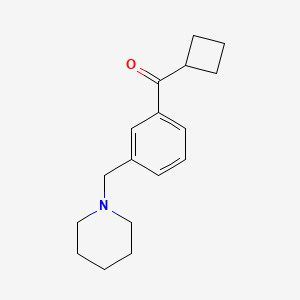
![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)
![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)
